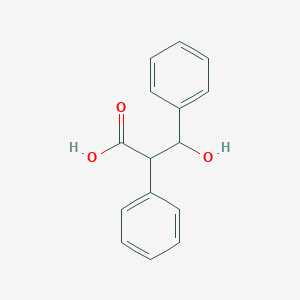
6-苯基-4-嘧啶醇
描述
6-Phenyl-4-pyrimidinol is a chemical compound . It is also known as 4-phenyl-1H-pyrimidin-6-one. The molecular formula is C10H8N2O and the molecular weight is 172.18 g/mol.
Synthesis Analysis
The synthesis of 6-Phenyl-4-pyrimidinol involves the use of organolithium reagents . In one method, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 6-Phenyl-4-pyrimidinol consists of a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3. The structure is aromatic and is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The chemical reactions involving 6-Phenyl-4-pyrimidinol are complex and involve several steps. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported . Another study reported the synthesis of a dinucleoside monophosphate of the 15N-labeled (6–4) photoproduct, which is one of the major UV-induced lesions in DNA, to investigate the (6–4) photolyase repair mechanism .科学研究应用
疏水键合和酶抑制
6-苯基-4-嘧啶醇及其衍生物已被研究用于其在与酶的疏水键合中的潜力。Baker&Shapiro(1966)的研究表明,在4-嘧啶醇的6位替换苯基团可增强由于疏水键合而导致的酶结合。这对于酶抑制剂的开发具有重要意义,特别是对于二氢叶酸还原酶(Baker & Shapiro, 1966)。
非线性光学和药理学应用
嘧啶环,包括6-苯基-4-嘧啶醇衍生物,在非线性光学(NLO)和药理学中显示出显著的潜力。Hussain等人(2020)证明了这类化合物具有重要的NLO性质,使其适用于光电应用。他们的研究还强调了这些化合物在医学中的重要性,因为它们与DNA和RNA碱基结构相似(Hussain et al., 2020)。
干扰素诱导
已经研究了6-苯基-4-嘧啶醇化合物诱导干扰素的能力,干扰素是免疫反应中的关键蛋白质。Stringfellow,Vanderberg和Weed(1980)发现6-苯基-4-嘧啶醇的特定衍生物可以在各种物种中诱导高水平的干扰素,表明它们在抗病毒疗法中的潜力(Stringfellow, Vanderberg, & Weed, 1980)。
抗肿瘤应用
Gan等人(2021)合成了6-苯基-4-嘧啶醇的衍生物,该衍生物作为某些抗肿瘤药物生产中的中间体。这突显了这类化合物在癌症治疗中使用的小分子抑制剂的发展中的作用(Gan et al., 2021)。
宿主-客体化学
对6-苯基-4-嘧啶醇衍生物的研究已扩展到宿主-客体化学领域。Galindo等人(2004)研究了含有这些化合物的异位金属大环化合物,探索了它们与阳离子和阴离子物种的相互作用。这项研究为分子识别和传感器设计中的潜在应用提供了见解(Galindo et al., 2004)。
作用机制
Action Environment:
Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how the compound behaves in vivo. Investigating these environmental conditions is essential for optimizing its therapeutic use.
1: Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allosteric modulators at the M muscarinic acetylcholine receptors 2: Discovery, biological evaluation, structure–activity relationships and … 3: Research developments in the syntheses, anti-inflammatory activities …
属性
IUPAC Name |
4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNBMJACLEOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344733 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4-pyrimidinol | |
CAS RN |
4891-69-4 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 6-Phenyl-4-pyrimidinol derivatives interact with biological systems, and what are their downstream effects?
A: Research indicates that certain 6-phenyl-4-pyrimidinol derivatives, particularly those with halogen substitutions at the 5-position and modifications on the phenyl ring, demonstrate interesting biological properties. For example, 2-amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP) has been shown to enhance resistance to Listeria monocytogenes infection in mice [, ]. This effect is thought to be mediated by the induction of interferon, a signaling protein involved in immune responses []. Another derivative, 2-amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol, acts as an irreversible inhibitor of dihydrofolate reductase (DHFR) [, ]. DHFR is an enzyme crucial for folate metabolism, which is essential for DNA synthesis and cell growth. Inhibiting DHFR can disrupt these processes, making it a target for anti-cancer and anti-microbial therapies [, , ].
Q2: How does the structure of 6-Phenyl-4-pyrimidinol influence its biological activity, specifically regarding DHFR inhibition and interferon induction?
A: The structure-activity relationship (SAR) of 6-phenyl-4-pyrimidinol derivatives plays a crucial role in their biological activity. Studies indicate that the presence of a halogen, specifically bromine, at the 5-position is important for both DHFR inhibition and interferon induction [, , , ]. Modifications to the phenyl ring also influence activity. For instance, introducing a p-bromoacetamidophenoxypropyl group at the 5-position of the pyrimidinol ring leads to potent DHFR inhibition [, ]. This suggests that the bulky substituent at the 5-position might be interacting with a specific region of the DHFR active site. On the other hand, a 6-phenyl group appears crucial for enhancing binding to folic reductase, as demonstrated by compounds like 2-amino-5-(3-anilinopropyl)-6-phenyl-4-pyrimidinol showing higher affinity compared to their 6-methyl counterparts []. This highlights the importance of the 6-phenyl ring in interacting with the enzyme's active site. These findings suggest that specific structural features are essential for interacting with target proteins and inducing desired biological responses.
Q3: Beyond DHFR inhibition and interferon induction, are there other potential applications for 6-Phenyl-4-pyrimidinol derivatives being explored?
A: Research suggests potential applications in mitigating the negative impact of surgical stress on Natural Killer (NK) cell cytotoxicity, a crucial aspect of the immune system's response to tumors []. Studies show that the perioperative use of ABPP can prevent the suppression of NK cell activity commonly observed after surgery []. This finding indicates the potential for using ABPP or its derivatives as adjuvant therapies to maintain immune surveillance and potentially reduce the risk of tumor dissemination following surgical procedures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



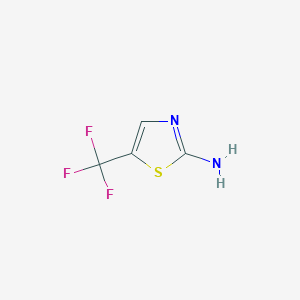

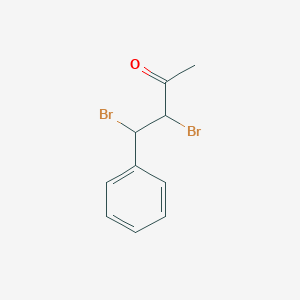
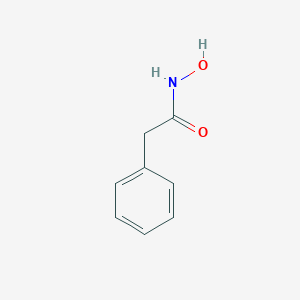


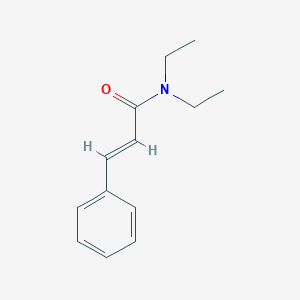
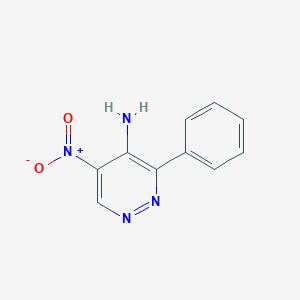

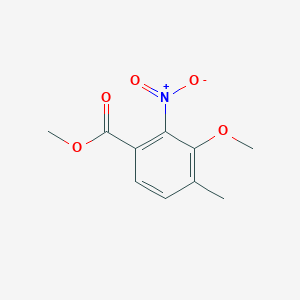
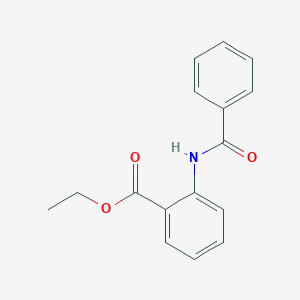
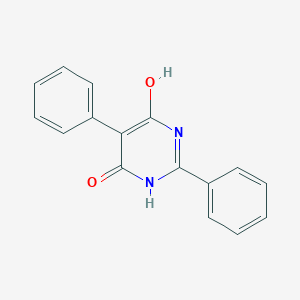
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
